(1S,8R)-9-azabicyclo[6.2.0]decan-10-one
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Overview
Description
(1S,8R)-9-azabicyclo[620]decan-10-one is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,8R)-9-azabicyclo[6.2.0]decan-10-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a starting material that contains a nitrogen atom and a suitable leaving group, which undergoes intramolecular cyclization to form the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions: (1S,8R)-9-azabicyclo[6.2.0]decan-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen atom in the structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various alkylating agents or halogenating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups into the molecule.
Scientific Research Applications
(1S,8R)-9-azabicyclo[6.2.0]decan-10-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which (1S,8R)-9-azabicyclo[6.2.0]decan-10-one exerts its effects involves interactions with specific molecular targets. The nitrogen atom in the structure can form bonds with various biological molecules, influencing their function and activity. The pathways involved may include binding to receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
- (1S,8R)-10,10-diethylbicyclo[6.2.0]decan-9-one
- (1S,8S)-bicyclo[6.2.0]decan-9-one
- (1S,8R)-N,N,10,10-Tetramethylbicyclo[6.2.0]decan-9-iminium
Uniqueness: (1S,8R)-9-azabicyclo[6.2.0]decan-10-one is unique due to the presence of the nitrogen atom within its bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
(1S,8R)-9-Azabicyclo[6.2.0]decan-10-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, drawing from diverse research sources.
Chemical Structure and Properties
This compound is characterized by a unique bicyclic structure that includes a nitrogen atom in one of the rings. This structural feature is crucial for its interaction with biological targets, particularly in the central nervous system.
1. Neuropharmacological Effects
Research has indicated that this compound exhibits significant neuropharmacological effects. It has been studied for its interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuropsychiatric disorders.
- Alpha7 nAChR Agonism : The compound has shown promise as an agonist for the alpha7 nAChR, which is associated with cognitive enhancement and neuroprotection. In vivo studies demonstrated its ability to improve auditory sensory gating and cognitive performance in animal models, suggesting potential therapeutic applications in conditions like schizophrenia and Alzheimer's disease .
2. Enzymatic Activity
Studies have explored the enzymatic pathways involving this compound, particularly focusing on its synthesis through lipase-catalyzed reactions. These methods highlight the compound's potential as a precursor for synthesizing bioactive molecules, such as anatoxin-a .
Synthesis
The synthesis of this compound can be achieved through various chemical methods, including enzymatic resolutions that enhance yield and selectivity for specific enantiomers.
Table 1: Summary of Synthesis Methods
Method | Enzyme Used | Yield (%) | Comments |
---|---|---|---|
Lipase-Catalyzed Acylation | CAL-B | 67 | Effective for generating desired intermediates |
Ring Cleavage | PSIM | 49 | High enantioselectivity observed |
Hydrolysis | CAL-B | >98 | Rapid reaction rates noted |
Case Studies
Several case studies have documented the pharmacological effects of this compound:
- Cognitive Enhancement : A study demonstrated that administration of the compound improved performance in tasks assessing memory and learning in rodent models .
- Neuroprotective Effects : Another investigation highlighted its potential to protect neuronal cells from damage induced by oxidative stress, suggesting implications for neurodegenerative diseases .
Properties
IUPAC Name |
(1S,8R)-9-azabicyclo[6.2.0]decan-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h7-8H,1-6H2,(H,10,11)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZLUTQKGLCRPL-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(CC1)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC[C@@H]2[C@H](CC1)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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